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molecular formula C9H9FO3 B8370049 4-Fluoro-2-methoxy-6-methyl benzoic acid

4-Fluoro-2-methoxy-6-methyl benzoic acid

Cat. No. B8370049
M. Wt: 184.16 g/mol
InChI Key: ODMBJNSTIMKWRC-UHFFFAOYSA-N
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Patent
US09045445B2

Procedure details

To a solution of TMEDA (1.95 mL, 19.2 mmol) in anhydrous THF (8 mL) at −78° C. was slowly added a solution of sec-BuLi (1.4 M solution in cyclohexane, 18.5 mL, 25.8 mmol), followed by a solution of 4-fluoro-2-methyl-benzoic acid (44, 1.0 g, 5.88 mmol) in anhydrous THF (2 mL) at −78° C. under an atmosphere of N2. The mixture stirred at −78° C. for 2 h before a solution of methyl iodide (1.46 mL, 23.5 mmol) in anhydrous THF (2 mL) was added slowly. The mixture was stirred at same temperature for 1 h before it was warmed up to room temperature and quenched with H2O. The crude mixture was diluted with H2O (10 mL) and extracted with EtOAc (10 mL). Aqueous layer was collected and acidified with 2 M HCl, followed by extraction by EtOAc (2×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was chromatographed over silica gel (Isco CombiFlash Companion unit, 40 g Redisep column, 20% to 50% EtOAc/hexane) to give 4-fluoro-2-methoxy-6-methyl benzoic acid as a white solid (45, 0.18 g, 16%): 1H NMR (300 MHz, CDCl3) δ 6.53-6.62 (m, 2H), 3.90 (s, 1H), 2.48 (s, 1H); MS (ESI+) m/z 185 (M+H).
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(CCN(C)C)C.[Li]C(CC)C.[F:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:24])[CH:16]=1.CI.C1C[O:30][CH2:29]C1>>[F:14][C:15]1[CH:16]=[C:17]([CH3:24])[C:18]([C:19]([OH:21])=[O:20])=[C:22]([O:30][CH3:29])[CH:23]=1

Inputs

Step One
Name
Quantity
1.95 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
18.5 mL
Type
reactant
Smiles
[Li]C(C)CC
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.46 mL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at same temperature for 1 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
quenched with H2O
ADDITION
Type
ADDITION
Details
The crude mixture was diluted with H2O (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
Aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
followed by extraction by EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed over silica gel (Isco CombiFlash Companion unit, 40 g Redisep column, 20% to 50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)O)C(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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